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molecular formula C7H9NO2 B1601825 1-(2,5-Dimethyloxazol-4-yl)ethanone CAS No. 23000-12-6

1-(2,5-Dimethyloxazol-4-yl)ethanone

Cat. No. B1601825
M. Wt: 139.15 g/mol
InChI Key: XWLBBTGITHATTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886814

Procedure details

2.8 g (0.02 mol) of 2,5-Dimethyl-4-acetyl-oxazole are dissolved in 30 ml of glacial acetic acid, and 3 ml of a 35% strength solution of hydrogen bromide in glacial acetic acid are added. The mixture is heated to 100° C. and, over the course of 1 hour, a solution of 3.2 g (0.02 mol) of bromine in 10 ml of glacial acetic acid is added. After a further 2 hours the solvent is removed, and the residue is triturated with 50 ml of ether and filtered off with suction.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([C:7](=[O:9])[CH3:8])[N:6]=1.[BrH:11].BrBr>C(O)(=O)C>[CH3:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([C:7](=[O:9])[CH2:8][Br:11])[N:6]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CC=1OC(=C(N1)C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 2 hours the solvent is removed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 50 ml of ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
CC=1OC(=C(N1)C(CBr)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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